molecular formula C15H13F3O2 B6383950 5-(2,5-Dimethylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261900-66-6

5-(2,5-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6383950
CAS RN: 1261900-66-6
M. Wt: 282.26 g/mol
InChI Key: HBBGILFCQAAPTQ-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) is a fluorinated phenol derivative that has a wide range of applications in the scientific field. It is a colorless solid that is soluble in organic solvents and has a melting point of 107-109 °C. The compound has a molecular formula of C10H11F3O2 and a molecular weight of 226.19 g/mol. It has been used in a variety of laboratory experiments, including organic synthesis, analytical chemistry, and materials science.

Scientific Research Applications

5-(2,5-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis in order to synthesize a wide range of compounds, including pharmaceuticals and agrochemicals. It has also been used in analytical chemistry as a derivatizing agent for the determination of organic compounds. In addition, it has been used as a solvent in materials science for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) is based on its ability to act as a nucleophile. When the compound is reacted with a Lewis acid, the nucleophilic group on the compound attacks the electrophilic center of the Lewis acid, resulting in the formation of a new covalent bond. This reaction is known as a nucleophilic substitution reaction, and it is the basis for the synthesis of a wide range of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) are not well understood. The compound has been used in laboratory experiments to synthesize a wide range of compounds, but its effects on living organisms have not been studied.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,5-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) in laboratory experiments include its low cost, its availability, and its high reactivity. The compound is also soluble in organic solvents, which makes it easy to work with. The main limitation of the compound is that it is not very stable and can decompose over time.

Future Directions

Future research on 5-(2,5-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) could focus on its biochemical and physiological effects on living organisms. In addition, further research could be conducted on its use in organic synthesis, analytical chemistry, and materials science. Additionally, research could be conducted on its stability and how it can be used to synthesize a wide range of compounds. Finally, research could be conducted on the development of new methods for synthesizing the compound.

Synthesis Methods

5-(2,5-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) can be synthesized through an aromatic nucleophilic substitution reaction. This reaction requires the use of a nucleophile such as a halide, an amine, or a thiol. The reaction is conducted in an organic solvent such as dichloromethane, and the reaction is catalyzed by a Lewis acid such as zinc chloride. The reaction proceeds via a SN2 mechanism, and the product is isolated by filtration or recrystallization.

properties

IUPAC Name

3-(2,5-dimethylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-9-3-4-10(2)14(5-9)11-6-12(19)8-13(7-11)20-15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBGILFCQAAPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686529
Record name 2',5'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dimethylphenyl)-3-trifluoromethoxyphenol

CAS RN

1261900-66-6
Record name 2',5'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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